Cas no 2680549-75-9 (3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
![3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid structure](https://ja.kuujia.com/scimg/cas/2680549-75-9x500.png)
3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 化学的及び物理的性質
名前と識別子
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- 2680549-75-9
- 3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
- EN300-28285114
- 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
-
- インチ: 1S/C15H19NO4/c1-3-10-20-15(19)16-13(14(17)18)12(4-2)11-8-6-5-7-9-11/h3,5-9,12-13H,1,4,10H2,2H3,(H,16,19)(H,17,18)
- InChIKey: JZDMNWFSNWAHGQ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(C1C=CC=CC=1)CC)NC(=O)OCC=C)=O
計算された属性
- せいみつぶんしりょう: 277.13140809g/mol
- どういたいしつりょう: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285114-10.0g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 10g |
$6266.0 | 2023-05-25 | ||
Enamine | EN300-28285114-0.25g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 0.25g |
$1341.0 | 2023-05-25 | ||
Enamine | EN300-28285114-0.1g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 0.1g |
$1283.0 | 2023-05-25 | ||
Enamine | EN300-28285114-0.5g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 0.5g |
$1399.0 | 2023-05-25 | ||
Enamine | EN300-28285114-2.5g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 2.5g |
$2856.0 | 2023-05-25 | ||
Enamine | EN300-28285114-1.0g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 1g |
$1458.0 | 2023-05-25 | ||
Enamine | EN300-28285114-5.0g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 5g |
$4226.0 | 2023-05-25 | ||
Enamine | EN300-28285114-0.05g |
3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680549-75-9 | 0.05g |
$1224.0 | 2023-05-25 |
3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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8. Book reviews
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acidに関する追加情報
3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic Acid: A Comprehensive Overview
The compound 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid, identified by the CAS registry number CAS No. 2680549-75-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its chemical behavior and biological activity.
The molecular structure of 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is characterized by a pentanoic acid backbone with a phenyl group at the third position and a substituted carbamate group at the second position. The presence of the propenoyloxy moiety introduces a degree of unsaturation, which can influence the compound's reactivity and stability. This structural complexity makes it an intriguing subject for both academic research and industrial applications.
Recent studies have focused on the synthesis of this compound, employing various strategies such as multi-component reactions and enzymatic catalysis. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity. These advancements not only facilitate large-scale production but also pave the way for its integration into complex molecular frameworks.
In terms of biological activity, 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has shown promise in modulating enzyme activity, particularly in pathways related to inflammation and oxidative stress. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Furthermore, its ability to scavenge free radicals suggests applications in antioxidant therapies.
The compound's solubility and bioavailability are critical factors influencing its therapeutic potential. Recent investigations have revealed that its solubility can be enhanced through structural modifications, such as the introduction of hydrophilic groups or the formation of prodrugs. These modifications not only improve pharmacokinetic profiles but also reduce potential side effects, making it a more viable candidate for clinical trials.
In addition to its pharmacological applications, 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has been explored in materials science for its role in polymer synthesis and nanotechnology. Its ability to form stable covalent bonds with polymeric matrices has led to its use in developing biodegradable materials for biomedical applications.
The environmental impact of this compound is another area of growing interest. Researchers are investigating its biodegradation pathways and toxicity profiles to ensure sustainable production and usage. Preliminary findings indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing its ecological footprint.
In conclusion, 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid, with its unique chemical properties and diverse applications, represents a valuable addition to the arsenal of modern chemistry. As research continues to uncover new insights into its structure-function relationships and biological effects, this compound is poised to play a pivotal role in advancing both therapeutic interventions and material innovations.
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